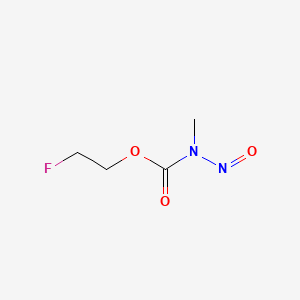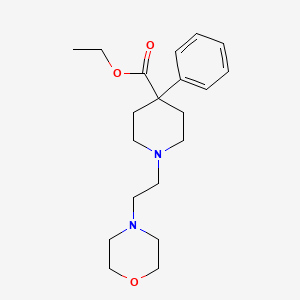
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is a chemical compound with the molecular formula C10H10FNO3 It is a derivative of pyridine and contains both a fluorine atom and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester typically involves the esterification of 4-Pyridinepropanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-Pyridinepropanoic acid derivatives.
Reduction: Formation of 4-Pyridinepropanoic acid, alpha-fluoro-beta-hydroxy-, ethyl ester.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyridinepropanoic acid, alpha-hydroxy-beta-oxo-, ethyl ester
- 4-Pyridinepropanoic acid, alpha-chloro-beta-oxo-, ethyl ester
- 4-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester
Uniqueness
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
731770-29-9 |
|---|---|
Formule moléculaire |
C10H10FNO3 |
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
ethyl 2-fluoro-3-oxo-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8H,2H2,1H3 |
Clé InChI |
OFJCCPUVEJNLKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C1=CC=NC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)











![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)
